molecular formula C9H13NO3 B1422580 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 1015770-72-5

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No. B1422580
M. Wt: 183.2 g/mol
InChI Key: FTWCGHJFEWJCMK-UHFFFAOYSA-N
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Description

“1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” is a chemical compound with the CAS Number: 1015770-72-5 . It has a molecular weight of 183.21 .


Molecular Structure Analysis

The molecular structure of “1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” is represented by the formula C9H13NO3 . The InChI key for this compound is provided , but the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The compound is stored at room temperature . It has a molecular weight of 183.21 . No further physical and chemical properties are mentioned in the search results.

Scientific Research Applications

Synthesis of Spirotetramat

  • Scientific Field : Organic Chemistry
  • Application Summary : “1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” is used in the synthesis of spirotetramat, a second-generation insecticide developed by Bayer CropScience . Spirotetramat has a good efficacy and safety for crops .
  • Methods of Application : Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .
  • Results or Outcomes : Spirotetramat has unique two-way internal absorption and transport properties that enable it to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves . In addition, spirotetramat exhibits a long-lasting efficacy, and it can effectively control pests for as long as two months .

Microreaction System

  • Scientific Field : Chemical Engineering
  • Application Summary : “1-Oxa-2-azaspiro[2.5]octane”, a derivative of “1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid”, is synthesized in a microreaction system . This compound is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles .
  • Methods of Application : A microreaction system containing predispersion, reaction, and phase separation was introduced into the preparation of "1-Oxa-2-azaspiro[2.5]octane" . The process includes droplet dispersion, temperature control, reaction time control, and fast continuous phase separation .
  • Results or Outcomes : Under optimal conditions, the concentration of “1-Oxa-2-azaspiro[2.5]octane” in the product obtained by the microreaction system (~2.0 mol·L-1) was much higher than that obtained by batch technology (0.2–0.4 mol·L-1), demonstrating that the continuous-flow synthesis would be a more efficient substitute for batch synthesis .

Antitumor Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds derived from “1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” have been studied for their antitumor activities .
  • Results or Outcomes : The results of these studies are not specified in the source. Further research would be needed to determine the effectiveness of these compounds in treating cancer .

Synthesis of Spiro Systems

  • Scientific Field : Organic Chemistry
  • Application Summary : “1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” is used in the synthesis of new spiro systems . These spiro systems have potential applications in various fields due to their unique structural characteristics .
  • Results or Outcomes : The results of these studies are not specified in the source. Further research would be needed to determine the effectiveness of these spiro systems in their respective applications .

Safety And Hazards

The safety information available indicates that the compound should be handled with caution, as represented by the exclamation mark pictogram . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8(12)7-6-9(13-10-7)4-2-1-3-5-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWCGHJFEWJCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Synthesis routes and methods

Procedure details

Ethyl 1-oxa-2-aza-spiro[4.5]dec-2-ene-3-carboxylate (8.12 g, 38.5 mmol, as prepared in the previous step) was placed in a 200 mL round-bottom flask equipped with a magnetic stir bar, and MeOH (75 mL) and water (25 mL) were added. Lithium hydroxide monohydrate (1.77 g, 42.3 mmol) was added as a solid. The reaction was stirred at RT for 20 h, and the solvents were removed under reduced pressure. The resulting solid was triturated with ether and collected by filtration. The solid was then dissolved in water (200 mL) and acidified to pH 2 with 3 M aq HCl. The precipitate was isolated by filtration, washed well with water, air dried, and dried under vacuum. The filtrate was extracted three times with DCM (50 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and the solvent was removed under reduced pressure. The initial precipitate and the material from the extraction were combined, giving 5.81 g (83%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 2.93 (s, 2H), 1.72-1.89 (m, 4H), 1.60-1.72 (m, 2H), 1.37-1.54 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
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1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
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1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
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1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
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1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 6
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Citations

For This Compound
1
Citations
DJ Parks, WH Parsons, RW Colburn… - Journal of medicinal …, 2011 - ACS Publications
Transient receptor potential melastatin 8 (TRPM8) is a nonselective cation channel that is thermoresponsive to cool to cold temperatures (8−28 C) and also may be activated by …
Number of citations: 77 pubs.acs.org

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